molecular formula C11H21N5O2S B2751289 tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate CAS No. 1024286-73-4

tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate

Cat. No.: B2751289
CAS No.: 1024286-73-4
M. Wt: 287.38
InChI Key: LYGQCFGICOPAIO-UHFFFAOYSA-N
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Description

This compound (CAS: 1024286-73-4) is a heterocyclic carbamate derivative with a molecular formula of C₁₁H₂₁N₅O₂S and a molecular weight of 287.38 g/mol . It features a 1,2,4-triazole core substituted with an amino (-NH₂) and sulfanyl (-SH) group at positions 4 and 5, respectively. The tert-butyl carbamate moiety is attached via a 2-methylpropyl side chain. Its structural uniqueness lies in the combination of hydrogen-bonding (amino) and nucleophilic (sulfanyl) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl N-[1-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O2S/c1-6(2)7(8-14-15-9(19)16(8)12)13-10(17)18-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,17)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGQCFGICOPAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NNC(=S)N1N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The compound's molecular formula is C11H21N5O2SC_{11}H_{21}N_{5}O_{2}S with a molecular weight of 287.38 g/mol. It is characterized by the presence of a triazole ring and a sulfanyl group, which are known to contribute to its biological activities.

Target of Action : this compound serves as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.

Mode of Action : Ceftolozane acts by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, which ultimately leads to bacterial cell death. This mechanism highlights the potential of the compound in developing effective antimicrobial agents against resistant strains.

Antimicrobial Activity

Recent studies have shown that derivatives of carbamate compounds exhibit significant antimicrobial properties. The specific compound has been linked to promising results against various bacterial strains. For instance:

Microorganism Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusHigh inhibition
Mycobacterium tuberculosisModerate inhibition

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Potential

The 1,2,4-triazole derivatives have been studied for their anticancer properties. In vitro studies indicate that compounds similar to this compound show cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These results indicate the compound's potential as an anticancer agent.

Case Studies

A notable study published in 2020 investigated the synthesis and biological activity of various triazole derivatives, including those containing sulfanyl groups. The study reported that compounds with structural similarities to this compound demonstrated significant antimicrobial and anticancer activities. The researchers highlighted that modifications in the side chains could enhance these biological properties further .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Carbamates with Alkyl/Aryl Substituents

Compound A : tert-Butyl N-[(4-cyclopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carboxylate (PI-19415)
  • Molecular Formula : C₁₁H₁₈N₄O₂S
  • Molecular Weight : 270.35 g/mol
  • Key Features: Cyclopropyl substituent at position 4 of the triazole and a methyl carboxylate linker. Lacks the amino group present in the target compound.
Compound B : tert-Butyl N-[(4-butyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (PI-19416)
  • Molecular Formula : C₁₂H₂₂N₄O₂S
  • Molecular Weight : 286.39 g/mol
  • Key Features: Butyl substituent at position 4 and a methyl carbamate linker. Similar sulfanyl group but lacks the amino functionality.
  • Implications : The butyl group increases hydrophobicity, likely lowering aqueous solubility compared to the target compound .
Compound C : tert-Butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate (CAS: 1461715-43-4)
  • Molecular Formula : C₁₆H₂₂N₄O₂
  • Molecular Weight : 302.37 g/mol
  • Key Features : Phenyl and methyl substituents on the triazole, connected via an ethyl chain.

Functional Group and Reactivity Comparison

Feature Target Compound Compound A Compound B Compound C
Amino Group (-NH₂) Present Absent Absent Absent
Sulfanyl Group (-SH) Present Present Present Absent
Substituent at Position 4 Amino Cyclopropyl Butyl Methyl
Linker Chain 2-Methylpropyl Methyl Methyl Ethyl
Molecular Weight (g/mol) 287.38 270.35 286.39 302.37
  • Sulfanyl Group Utility : Present in Compounds A, B, and the target, this group enables thiol-based conjugation (e.g., disulfide formation), which is absent in Compound C .

Research and Application Insights

  • Medicinal Chemistry: The target compound’s amino and sulfanyl groups make it a candidate for enzyme inhibition (e.g., via metal chelation) or prodrug strategies. In contrast, Compound C’s phenyl group may favor kinase targeting .
  • Material Science : The sulfanyl group’s nucleophilicity supports polymer crosslinking, whereas Compound A’s cyclopropyl group could enhance thermal stability .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of tert-butyl carbamate with functionalized triazole derivatives. Key steps include:

  • Palladium-catalyzed cross-coupling : Used to introduce the triazole moiety under inert conditions. Cesium carbonate in 1,4-dioxane is a common base/solvent system to enhance reactivity .
  • Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is strategically employed to protect reactive amino and sulfanyl groups during intermediate steps .
  • Optimization : Reaction efficiency is improved by controlling temperature (0–25°C), using thin-layer chromatography (TLC) for progress monitoring, and employing automated flow reactors for scalability .

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